HBV Replication Inhibition: Potency Comparison of beta-L-D4A vs. beta-L-ddA in 2.2.15 Cells
In 2.2.15 cells (HepG2-derived, stably transfected with HBV genome), beta-L-D4A demonstrates a clear, quantitative advantage over its saturated analog beta-L-ddA. Beta-L-D4A inhibits HBV DNA replication with an IC50 of 0.51-0.55 µM, while beta-L-ddA exhibits an IC50 of 2 µM under comparable conditions [1]. This represents an approximately 3.6-fold to 3.9-fold higher potency for beta-L-D4A, highlighting the critical role of the 2',3'-double bond in enhancing antiviral efficacy.
| Evidence Dimension | Inhibition of HBV DNA replication |
|---|---|
| Target Compound Data | IC50 = 0.51 - 0.55 µM |
| Comparator Or Baseline | beta-L-2',3'-dideoxyadenosine (beta-L-ddA): IC50 = 2 µM |
| Quantified Difference | ~3.6-3.9-fold higher potency |
| Conditions | 2.2.15 cells (HepG2-derived, stably transfected with HBV genome); intracellular HBV DNA quantification |
Why This Matters
This quantifiable potency advantage justifies the selection and procurement of the didehydro analog (beta-L-D4A) over the saturated analog (beta-L-ddA) for HBV research requiring maximal in vitro efficacy.
- [1] Wu, J. M., Lin, J. S., Xie, N., Jiang, F. C., & Liang, K. H. (2003). Effect and mechanism of beta-L-D4A (a novel nucleoside analog) against hepatitis B virus. Zhonghua Gan Zang Bing Za Zhi, 11(5), 268–270. View Source
